4-(4-Tert-butylcyclohexyl)phenol
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Overview
Description
4-(4-Tert-butylcyclohexyl)phenol is an organic compound with the molecular formula C16H26O. It is a white solid with a distinct phenolic odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Tert-butylcyclohexyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product . Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring .
Industrial Production Methods
In industrial settings, this compound is often produced using Friedel-Crafts alkylation reactions. Common alkylation reagents include isobutene, tert-butanol, and methyl tert-butyl ether (MTBE). Homogeneous catalysis, such as liquid acid and ionic liquid, is commonly employed in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Hydrogenation of this compound yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using catalysts such as Raney nickel or rhodium-carbon.
Substitution: Friedel-Crafts alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Trans-4-tert-butylcyclohexanol
Substitution: Various alkylated phenols
Scientific Research Applications
4-(4-Tert-butylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylcyclohexyl)phenol involves its interaction with molecular targets and pathways related to oxidative stress. It acts as an antioxidant by neutralizing free radicals and reducing reactive oxygen species production . This property makes it valuable in stabilizing various compounds and enhancing the durability of materials such as plastics and rubber.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butylphenol
- 4-tert-Butylphenol
- 2,4-Ditert-butylphenol
Comparison
4-(4-Tert-butylcyclohexyl)phenol is unique due to its specific structure, which imparts distinct chemical properties. Unlike bisphenol A, which is difunctional and used as a polymer chain extender, this compound is monofunctional and acts as a chain stopper or endcapper in polymer science . This characteristic allows it to control molecular weight by limiting chain growth, making it valuable in various industrial applications.
Properties
CAS No. |
266338-16-3 |
---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-(4-tert-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h6-7,10-12,14,17H,4-5,8-9H2,1-3H3 |
InChI Key |
KPCLVSPXEUXINT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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